Methyl 2-chloro-4-phenoxybenzoate
Description
Methyl 2-chloro-4-phenoxybenzoate (CAS 2095393-16-9) is a substituted methyl ester with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol. Its structure comprises a benzoate ester backbone modified with a chlorine atom at the 2-position and a phenoxy group at the 4-position (Figure 1). This compound is stored under dry, room-temperature conditions, though its boiling point remains undocumented .
Properties
IUPAC Name |
methyl 2-chloro-4-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXYQSYVQCCLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095393-16-9 | |
| Record name | MK-1026 Intermediate - Biayrl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis: Intermediate Formation and Esterification
The synthesis typically follows a two-step pathway:
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Formation of 2-Chloro-4-Phenoxybenzoic Acid : A nucleophilic aromatic substitution (SNAr) reaction couples a chlorinated benzoic acid derivative with phenol under alkaline conditions. This step often employs dimethylsulfoxide (DMSO) as a solvent and potassium carbonate (KCO) as a base to deprotonate phenol, facilitating attack on the electron-deficient aromatic ring.
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Esterification with Methanol : The carboxylic acid intermediate is treated with methanol in the presence of an acid catalyst (e.g., anhydrous HCl) to yield the methyl ester.
Detailed Preparation Methods
Reaction Conditions and Optimization
A patented method (US4031131A) outlines the synthesis of analogous phenoxybenzoic acids, providing a template for adapting conditions to the target compound:
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Reagents : 3,4-Dichlorobenzoic acid (1.0 mole), phenol (1.1 moles), DMSO (solvent), KCO (base).
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Conditions : Reaction heated to 138–145°C for 22 hours under vigorous stirring.
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Workup : The mixture is cooled, diluted with water, and extracted with carbon tetrachloride (CCl). Acidification with HCl precipitates the product, which is vacuum-dried (yield: 85%).
Key Variables :
Alternative Chlorination Approaches
A Chinese patent (CN102627591B) details chlorination protocols for structurally related compounds, highlighting the use of iron catalysts and low-polarity solvents (e.g., CCl) at 85–95°C. While this method targets 2-chloro-4-methylsulfonylbenzoic acid, its chlorination step—using Cl gas and Fe—could be adapted to synthesize 2-chloro-4-phenoxybenzoic acid precursors.
Acid-Catalyzed Esterification
The carboxylic acid intermediate is esterified via Fischer esterification:
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Reagents : Methanol (excess), anhydrous HCl gas.
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Conditions : HCl gas is bubbled into the reaction mixture, inducing an exotherm to 50°C, maintained for 4 hours.
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Workup : Solvent removal under vacuum followed by trituration with CCl and water yields the ester (98% yield).
Advantages :
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Catalyst Efficiency : HCl gas protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.
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Scalability : The protocol’s simplicity facilitates industrial-scale production.
Optimization and Analytical Characterization
Reaction Parameter Optimization
Table 1: Comparative Analysis of Chlorination and Esterification Conditions
| Parameter | Chlorination | Esterification |
|---|---|---|
| Temperature | 85–95°C | 50°C |
| Catalyst | Iron powder | HCl gas |
| Solvent | CCl/Dichloromethane | Methanol |
| Yield | 93.4% (chlorination) | 98% (esterification) |
| Reaction Time | 5 hours | 4 hours |
Key Findings :
Analytical Data
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 262.69 g/mol |
| CAS Number | 2095393-16-9 |
| SMILES | COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)Cl |
| InChI Key | TWXYQSYVQCCLNM-UHFFFAOYSA-N |
Applications and Industrial Relevance
This compound serves as a precursor in synthesizing biaryl ethers and heterocyclic compounds, critical in drug discovery (e.g., kinase inhibitors). Its robust preparation methods enable cost-effective bulk production, aligning with pharmaceutical industry demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-phenoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-phenoxybenzoic acid and methanol in the presence of aqueous acid or base.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-4-phenoxybenzoic acid and methanol.
Oxidation and Reduction: Quinones and alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-chloro-4-phenoxybenzoate has been investigated for its potential in drug development. Its unique structure allows it to act as an intermediate in the synthesis of various pharmaceuticals. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a valuable candidate for medicinal chemistry .
Agricultural Chemicals
This compound shows promise as a herbicide or pesticide due to its biological activity against specific pests and weeds. Its effectiveness in agricultural applications is being explored, particularly in developing more environmentally friendly pest control solutions .
Material Science
In material science, this compound is utilized in the development of advanced materials that require specific properties such as high thermal stability and resistance to degradation. This application is crucial for industries looking to enhance the durability of their products .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-phenoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hazard Profile :
- GHS Signal Word : Warning
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Methyl 2-Fluoro-4-Hydroxybenzoate (CAS 197507-22-5)
This analog replaces chlorine with fluorine and substitutes the phenoxy group with a hydroxyl group. Key differences include:
| Property | Methyl 2-Chloro-4-Phenoxybenzoate | Methyl 2-Fluoro-4-Hydroxybenzoate |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClO₃ | C₈H₇FO₃ |
| Molecular Weight | 262.69 g/mol | 170.14 g/mol |
| Substituents | Cl (2-position), Phenoxy (4-position) | F (2-position), Hydroxy (4-position) |
| Storage Conditions | Sealed, dry, room temperature | Not specified |
| Hazard Profile | H302, H315, H319, H335 | No hazard data available |
Structural Implications :
- Hydrophobicity: The phenoxy group enhances lipophilicity compared to the hydroxyl group, which may increase membrane permeability in biological systems.
- Steric Effects: The bulkier phenoxy group in the target compound could hinder interactions at the 4-position compared to the smaller hydroxy group in the fluorinated analog .
Broader Context: Methyl Esters in Research
While direct data on other analogs (e.g., bromine or methoxy derivatives) is absent in the provided evidence, general trends for methyl esters can be inferred:
- Volatility : Methyl esters with smaller substituents (e.g., methyl salicylate, MW 152.15) exhibit higher volatility, as seen in gas chromatography applications .

- Stability : Electron-withdrawing groups like Cl or F may stabilize the ester against hydrolysis compared to electron-donating groups (e.g., methoxy).
Research Findings and Limitations
- Synthetic Applications: this compound’s structure suggests utility as an intermediate in agrochemical or pharmaceutical synthesis, though specific studies are lacking in the evidence.
- Data Gaps : The absence of boiling point, solubility, and melting point data for the target compound limits quantitative comparisons.
Recommendations for Future Research :
- Conduct comparative studies on hydrolysis kinetics and thermal stability.
- Explore biological activity relative to fluorinated or hydroxylated analogs.
Biological Activity
Methyl 2-chloro-4-phenoxybenzoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H13ClO3. It features a benzoate structure with a chlorine atom at the second position and a phenoxy group at the fourth position. This unique substitution pattern contributes to its biological activity and solubility in organic solvents, making it a candidate for various applications in pharmaceuticals and agrochemicals.
Mechanisms of Biological Activity
Target Enzymes and Receptors
Research indicates that this compound interacts with several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These interactions suggest that the compound may significantly influence the metabolism of co-administered drugs, raising important considerations for pharmacological applications.
Mode of Action
The compound is hypothesized to exhibit agonist activity on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Additionally, it may activate glucokinase and inhibit protein glycation, further implicating it in metabolic pathways related to diabetes management.
In Vitro Studies
A series of in vitro studies have demonstrated that this compound can inhibit specific cytochrome P450 enzymes. For instance, one study reported that at varying concentrations, the compound effectively reduced enzyme activity, suggesting potential applications in drug interaction studies.
Case Studies
- Pharmacological Implications : In a pharmacokinetic study, this compound was administered alongside common medications to assess its impact on drug metabolism. The results indicated significant alterations in the metabolic profiles of co-administered drugs due to enzyme inhibition.
- Agrochemical Applications : Field trials assessing the effectiveness of this compound as an agrochemical revealed its potential as an insecticide. Its mode of action was linked to neurotoxic effects on target pests, similar to other compounds in its class.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |
| Agonist Activity | Activates PPARs involved in glucose metabolism | |
| Neurotoxic Effects | Demonstrated insecticidal properties | |
| Metabolic Interaction | Alters pharmacokinetics of co-administered drugs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

